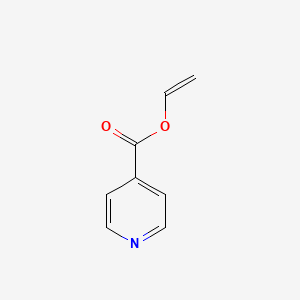

Ethenyl pyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZQJRQWDDCOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595516 | |

| Record name | Ethenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-05-2 | |

| Record name | Ethenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethenyl Pyridine 4 Carboxylate

Direct Esterification and Transesterification Approaches for Pyridine-4-carboxylic Acid Derivatives

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For pyridine-4-carboxylic acid (isonicotinic acid) and its derivatives, direct esterification and transesterification are common methods to produce ester precursors of ethenyl pyridine-4-carboxylate.

Fischer Esterification Variants for this compound Precursors

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. athabascau.capatsnap.comorganic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. athabascau.capatsnap.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. patsnap.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. patsnap.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. patsnap.comorganic-chemistry.org

For the synthesis of precursors to this compound, such as ethyl pyridine-4-carboxylate, isonicotinic acid is reacted with ethanol (B145695) in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). athabascau.caorganic-chemistry.org

Table 1: Examples of Fischer Esterification Conditions for Pyridine-4-Carboxylic Acid Precursors

| Carboxylic Acid | Alcohol (Excess) | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Isonicotinic Acid | Ethanol | H₂SO₄ | Reflux | Ethyl pyridine-4-carboxylate | athabascau.ca |

Catalytic Systems for Enhanced Esterification Efficiency

To improve the efficiency and applicability of esterification reactions, various catalytic systems have been developed. While strong mineral acids are effective, they can sometimes lead to side reactions or require harsh neutralization steps. Alternative catalysts include Lewis acids and solid-supported acids, which can offer advantages in terms of selectivity and ease of workup. organic-chemistry.org

In the context of producing vinyl esters, transesterification (or transvinylation) offers a direct route. This method involves the exchange of the alkyl group of an ester with a vinyl group from a vinyl donor, such as vinyl acetate (B1210297). google.comgoogle.comresearchgate.netnuu.uz Palladium-based catalysts are often employed for this transformation. google.comgoogle.comresearchgate.net The reaction between a carboxylic acid and vinyl acetate in the presence of a palladium catalyst complex can yield the corresponding vinyl ester. google.comgoogle.comresearchgate.net For instance, a process for the transvinylation of carboxylic acids using vinyl acetate has been described with a palladium acetate-bidentate ligand catalyst. google.comgoogle.com

Table 2: Catalytic System for Transvinylation of a Carboxylic Acid

| Carboxylic Acid | Vinyl Donor | Catalyst System | Product | Reference |

|---|

Ethenyl Group Introduction via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for the introduction of vinyl groups onto aromatic and heteroaromatic rings. organicreactions.org

Heck Reactions for Vinyl Group Installation

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. nih.govfrontiersin.orglibretexts.org This reaction is a viable method for the synthesis of substituted alkenes. nih.govfrontiersin.org To synthesize a compound like this compound, a suitable precursor such as a halopyridine-4-carboxylate (e.g., ethyl 4-bromopyridine-carboxylate) could be coupled with ethylene (B1197577) gas. nih.govpkusz.edu.cn

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the organic halide to a Pd(0) species. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product and regenerate the palladium catalyst. libretexts.org

Table 3: Generalized Heck Reaction for Vinylation

| Aryl/Heteroaryl Halide | Alkene | Catalyst | Base | Product | Reference |

|---|

Stille Coupling and Other Metal-Mediated Transformations

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. organic-chemistry.orgwikipedia.orgnrochemistry.comuwindsor.cathermofisher.com This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.comuwindsor.cathermofisher.com For the synthesis of this compound, a halopyridine-4-carboxylate could be coupled with a vinylstannane reagent, such as vinyltributyltin.

The mechanism of the Stille reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center. nrochemistry.com The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. nrochemistry.com

A related and often preferred alternative due to the toxicity of tin compounds is the Suzuki coupling, which utilizes organoboron reagents. organic-chemistry.org For instance, 4-vinylpyridine (B31050) has been synthesized from 4-bromopyridine (B75155) hydrochloride and 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. chemicalbook.com This methodology could be adapted to a pyridine-4-carboxylate substrate.

Table 4: Example of a Suzuki-type Coupling for Vinylation of a Pyridine (B92270) Derivative

| Pyridine Substrate | Boron Reagent | Catalyst | Base | Product | Yield | Reference |

|---|

Multi-Component Reactions for Constructing this compound Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govrsc.orgnih.govacsgcipr.orgbeilstein-journals.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like substituted pyridines. nih.govrsc.orgnih.govacsgcipr.orgbeilstein-journals.org

Several MCRs are known for the de novo synthesis of the pyridine ring, such as the Hantzsch and Bohlmann-Rahtz syntheses. nih.govacsgcipr.org More contemporary approaches often involve [4+2] cycloadditions. nih.gov A flexible three-component synthesis of pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov

To construct a scaffold resembling this compound, one could envision a multi-component strategy that brings together building blocks containing the necessary functionalities. For example, a reaction could be designed involving a component with a vinyl group, another with a latent carboxylate, and the necessary atoms to form the pyridine ring. While a specific MCR for the direct synthesis of this compound is not prominently described, the modular nature of MCRs allows for the potential design of such a route by carefully selecting the starting materials. nih.gov

Table 5: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine-4-carboxylic acid |

| Isonicotinic acid |

| Ethyl pyridine-4-carboxylate |

| Ethanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Methyl pyridine-4-carboxylate |

| Methanol |

| Vinyl acetate |

| Palladium acetate |

| 4-bromopyridine-carboxylate |

| Ethylene |

| Triethylamine |

| 4-bromopyridine hydrochloride |

| 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Vinyltributyltin |

| Potassium carbonate |

| 4-Vinylpyridine |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related heterocyclic compounds represents a significant shift towards more sustainable and environmentally responsible chemical manufacturing. Traditional synthetic routes for pyridine derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. ijarsct.co.in Green chemistry seeks to mitigate these issues by focusing on aspects such as high atom economy, the use of renewable feedstocks, reduction of derivatives, use of catalysts, and the design of energy-efficient processes. ijarsct.co.inijcce.ac.ir In the context of pyridine carboxylates, this involves developing novel protocols that minimize environmental impact while maximizing efficiency. Research into these areas explores alternative energy sources, solvent-free reaction conditions, and biocatalytic methods to create cleaner synthetic pathways. acs.orgrsc.org

Solvent-Free and Microwave/Ultrasound-Assisted Protocols

The development of solvent-free and energy-assisted protocols is a cornerstone of green synthetic chemistry for pyridine derivatives. These methods address the environmental and economic costs associated with traditional solvent use, such as toxicity, flammability, and disposal challenges.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions involve mixing reactants without a solvent medium. This approach simplifies purification, reduces waste, and can sometimes lead to different reactivity and selectivity. rsc.orgscirp.org For instance, the synthesis of certain pyridine derivatives has been achieved under solvent-free conditions, demonstrating the feasibility of this approach. rsc.orggoogle.com Mechanochemistry, which uses mechanical force to induce reactions, is another innovative solvent-free technique being explored for pyridine synthesis. ijarsct.co.in

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating. acs.orgnih.gov By directly coupling with polar molecules, microwave heating can lead to rapid temperature increases, dramatically reducing reaction times from hours to mere minutes. nih.gov This technique often results in higher yields and cleaner product profiles. For example, a one-pot, four-component reaction to produce novel pyridine derivatives saw reaction times decrease from 6–9 hours with conventional heating to just 2–7 minutes under microwave irradiation, with yields improving from 71%–88% to 82%–94%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6–9 hours | 71–88% | nih.gov |

| Microwave Irradiation | 2–7 minutes | 82–94% | nih.gov |

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method provides a powerful green alternative that enhances reaction rates under mild conditions. tandfonline.com The advantages include shorter reaction times, excellent yields, and high atom economy. tandfonline.comnih.gov The application of ultrasound has been shown to be effective in the synthesis of various pyridine and fused pyrimidine (B1678525) derivatives, often providing better conversion rates than conventional methods. tandfonline.comresearchgate.net This technique is particularly noted for its environmental friendliness and simple, clean protocols. tandfonline.com

Table 2: Advantages of Ultrasound-Assisted Protocols for Heterocycle Synthesis

| Feature | Description | Reference |

| Reaction Conditions | Mild temperature and pressure requirements. | tandfonline.com |

| Reaction Time | Significantly shorter compared to conventional methods. | tandfonline.comnih.gov |

| Yield | Often results in high to excellent product yields (70-92% in some cases). | tandfonline.com |

| Environmental Impact | Considered an environmentally friendly "green" approach. | ijarsct.co.intandfonline.com |

Biocatalytic Pathways to Related Pyridine Carboxylates

Biocatalysis leverages enzymes and microorganisms to perform chemical transformations, offering a highly selective and environmentally benign alternative to traditional chemical catalysis. While specific biocatalytic routes to this compound are not extensively detailed, the synthesis and use of related pyridine carboxylates through biological processes highlight the potential of this green chemistry approach.

Pyridine-2-carboxylic acid (picolinic acid), for example, is an endogenous metabolite of L-tryptophan and can be produced via a biosynthesis route involving the enzymatic oxidation of 3-hydroxyanthranilic acid. rsc.org This naturally derived compound has itself been successfully employed as a recyclable, green, and efficient catalyst for the multi-component synthesis of other complex heterocyclic molecules. rsc.orgrsc.org Using a bioproduct like pyridine-2-carboxylic acid as a catalyst in the synthesis of other pyridine derivatives showcases a key principle of green chemistry: the use of renewable and biodegradable catalysts. rsc.org This approach avoids the need for heavy metal catalysts and operates under milder conditions, reducing energy consumption and waste. rsc.orgrsc.org The development of such pathways is crucial for advancing the sustainable synthesis of functionalized pyridine carboxylates.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethenyl Pyridine 4 Carboxylate

Mechanistic Pathways of the Ethenyl Moiety's Transformations

The carbon-carbon double bond of the ethenyl group is susceptible to a variety of addition and polymerization reactions. Its reactivity is influenced by the electronic pull of the pyridine-4-carboxylate system, which can stabilize intermediates and influence reaction pathways.

The vinyl group of ethenyl pyridine-4-carboxylate is an effective acceptor for carbon-centered radicals. These reactions typically proceed via a chain mechanism initiated by the generation of a radical species, which then adds to the β-carbon of the vinyl group. This addition creates a new radical intermediate stabilized by the adjacent pyridine (B92270) ring.

The general mechanism involves three key steps:

Initiation: A radical initiator (e.g., thermal decomposition of an azo compound or a peroxide) generates an initial radical.

Propagation: The initial radical adds to the ethenyl double bond, forming a resonance-stabilized pyridyl radical intermediate. This intermediate can then propagate the chain by reacting with another molecule.

Termination: The reaction ceases when two radical species combine.

Recent studies have demonstrated the enantioselective addition of prochiral radicals to vinylpyridines under visible-light-mediated cooperative photoredox and asymmetric catalysis. acs.org In these systems, a chiral Brønsted acid can activate the vinylpyridine and provide stereocontrol through hydrogen bonding interactions, leading to the formation of valuable chiral γ-functionalized pyridine derivatives. acs.org The mechanism proposes that the addition of the radical to the N-alkoxypyridinium salt forms a radical cation intermediate, which then rearomatizes to propagate the chain. nih.gov

| Reaction Type | Radical Source | Catalyst/Conditions | Key Mechanistic Feature | Product Type |

| Reductive Coupling | Aldehydes, Ketones | Photoredox catalyst, Chiral Brønsted acid | H-bonding interactions for stereocontrol | Chiral γ-hydroxyl pyridines |

| Monoalkylation | Alkenes (via hydroboration) | Radical initiator (e.g., DTBHN) | Radical chain process without an external oxidant | Monoalkylated pyridines |

| Cascade Annulation | Pyridine N-oxides | Organophotoredox catalyst | Generation of a β-oxyvinyl radical intermediate | Polycyclic compounds |

This table summarizes various radical addition reactions involving vinylpyridine derivatives, highlighting the conditions and mechanistic aspects.

The ethenyl group serves as a polymerizable monomer, leading to the formation of poly(vinylpyridine) derivatives. The polymerization can proceed through various mechanisms, including radical and anionic pathways.

Radical Polymerization: This is a common method for polymerizing vinylpyridines. The process can be initiated by thermal or photochemical decomposition of radical initiators. Recent advancements include initiator-free systems where a metal catalyst like CuCl and water play a crucial role in generating radical species. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another controlled radical polymerization technique that allows for the synthesis of well-defined block copolymers containing polyvinylpyridine segments. acs.org

Anionic Polymerization: 4-Vinylpyridine (B31050) (a close analog) undergoes anionic polymerization almost instantaneously, initiated by carbanionic species. acs.org This method is effective for producing well-defined block copolymers. The general order of monomer addition in sequential block polymerization often places vinylpyridines after styrenes and dienes but before acrylates. acs.org

Spontaneous polymerization of 4-vinylpyridine can also occur upon protonation or quaternization, or on surfaces like mica through electrostatic interactions. mdpi.comresearchgate.net Post-polymerization quaternization is often preferred as it yields more well-defined polymers. mdpi.comresearchgate.net

| Polymerization Method | Initiator/Catalyst | Mechanism Type | Key Features |

| Anionic Polymerization | Carbanionic species (e.g., n-BuLi) | Anionic | Fast propagation, produces well-defined block copolymers. acs.org |

| Initiator-Free Polymerization | CuCl / Water | Radical | Avoids organic initiators; can be enhanced by nanoparticles. rsc.org |

| RAFT Polymerization | Thiocarbonylthio compounds | Controlled Radical | Allows for synthesis of polymers with controlled molecular weight and architecture. acs.org |

| Spontaneous Polymerization | Acidic conditions or specific surfaces | Cationic/Surface-Initiated | Can occur without a dedicated initiator, driven by protonation or surface interactions. mdpi.comresearchgate.net |

This table outlines different polymerization mechanisms applicable to this compound, detailing the initiators and key characteristics of each method.

The ethenyl group can participate as a 2π component in various cycloaddition reactions, most notably Diels-Alder ([4+2]) and [2+2] photocycloadditions. These reactions are powerful tools for constructing complex carbocyclic and heterocyclic frameworks.

Diels-Alder Reactions: In a [4+2] cycloaddition, the vinyl group of this compound can act as a dienophile, reacting with a 1,3-diene. The reaction is typically promoted by thermal conditions. The electron-withdrawing nature of the pyridine-4-carboxylate moiety enhances the dienophilic character of the vinyl group, facilitating reactions with electron-rich dienes. itn.pt

[2+2] Photocycloaddition: Under photochemical conditions, the vinyl group can undergo [2+2] cycloaddition with another olefin to form a cyclobutane (B1203170) ring. Asymmetric [2+2] photocycloadditions of acyclic vinylpyridines have been achieved using a chiral Brønsted acid catalyst. acs.org The catalyst forms a ternary complex with the sensitizer (B1316253) and the substrate, enabling stereochemical control. The electronic properties of the pyridine ring are crucial; 2- and 4-vinylpyridines show good reactivity, which is attributed to the potential for delocalization of the vinyl group π-electrons to the nitrogen atom, stabilizing the catalyst-activated conjugate acid form. acs.org

The vinylpyridine moiety can also be involved in cycloadditions with other partners. For instance, it can react with carbon dioxide and epoxides in the presence of an organic base catalyst to form cyclic carbonates. acs.org

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, compounded by the electron-withdrawing ester group at the C-4 position, dictates its reactivity towards electrophilic and nucleophilic attack and its behavior as a ligand in coordination chemistry.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. wikipedia.org The nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing the deactivation of the ring. wikipedia.orgyoutube.com Consequently, electrophilic substitution on pyridine requires harsh conditions and generally occurs at the C-3 (meta) position to avoid placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate. youtube.com

To facilitate substitution, particularly at the C-4 position, the pyridine can first be converted to its N-oxide. The oxygen atom is electron-donating, which activates the ring towards electrophilic attack, primarily at the C-4 (para) position. wikipedia.orgquimicaorganica.org The N-oxide can then be reduced to restore the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group is present at the C-2 or C-4 positions. stackexchange.comquimicaorganica.org Attack at these positions allows the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com The presence of the electron-withdrawing carboxylate group at the C-4 position would further facilitate nucleophilic attack at the C-2 and C-6 positions. Studies on related compounds, such as methyl 3-nitropyridine-4-carboxylate, have shown that the nitro group can be readily displaced by various nucleophiles via an SNAr mechanism. mdpi.comresearchgate.net

| Substitution Type | Position of Attack | Reactivity | Reason for Selectivity |

| Electrophilic (EAS) | C-3 | Deactivated (requires harsh conditions) | Avoids placing a positive charge on the nitrogen in the intermediate. youtube.com |

| Electrophilic (on N-Oxide) | C-4 | Activated | Electron-donating N-oxide group directs para. quimicaorganica.org |

| Nucleophilic (SNAr) | C-2, C-4 | Activated | Negative charge in the intermediate is stabilized by delocalization onto the nitrogen atom. stackexchange.comquimicaorganica.org |

This table compares the reactivity and regioselectivity of the pyridine ring in this compound towards electrophilic and nucleophilic aromatic substitution.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base and coordinate to a wide variety of metal centers, forming transition metal pyridine complexes. wikipedia.orgjscimedcentral.com Pyridine is classified as a weak π-acceptor ligand and is considered to have intermediate softness in the context of HSAB theory. wikipedia.org

In this compound, the nitrogen atom is the primary site for coordination. The carboxylate group can also participate in binding, allowing the molecule to act as a bidentate or bridging ligand. Pyridine carboxylic acids and their derivatives are known to form stable complexes with numerous metal ions, including lanthanides and transition metals. researchgate.netnih.gov The coordination mode can vary, with the ligand acting as a chelating agent through the nitrogen and a carboxylate oxygen, or bridging between metal centers. researchgate.net

The formation of these coordination complexes is fundamental to the development of metal-organic frameworks (MOFs), functional materials, and catalysts. nih.govresearchgate.net The specific geometry of the resulting complex (e.g., octahedral, tetrahedral, square planar) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org

| Metal Ion | Ligand | Coordination Mode | Resulting Structure |

| Samarium(III) | Pyridine-carboxylic acids | N,O-chelate; O,O-chelate; Bridging | Coordination polymers. researchgate.net |

| Gallium(III) | Pyridine-carboxylates (e.g., picolinic acid) | O,N,O-tridentate chelating | Monomeric and dimeric complexes. nih.gov |

| Ni(II), Co(II), Cd(II) | Quinoline carboxylate | Bidentate N,O-chelation | 1D chain structures and 3D supramolecular networks. researchgate.net |

| Ni(II), Co(II) | Picolinic acid derivatives | Bidentate N,O-chelation | Octahedral complexes with ancillary ligands. nih.gov |

This table provides examples of coordination complexes formed with pyridine-carboxylate type ligands, illustrating the variety of metal ions and resulting structures.

Hydrolysis and Ester Cleavage Reactions of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield isonicotinic acid (pyridine-4-carboxylic acid) and vinyl alcohol. The latter would tautomerize to the more stable acetaldehyde. This reaction can be catalyzed by either acid or base. evitachem.com The intrinsic electron-deficiency of the pyridine ring can influence the rate and mechanism of this transformation.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of vinyl alcohol lead to the formation of the carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the vinyl alkoxide as the leaving group, which is subsequently protonated by the solvent to form vinyl alcohol. The carboxylic acid is deprotonated under basic conditions to form the carboxylate salt.

The general conditions for ester hydrolysis are applicable here, though specific rates and yields for this compound are not widely reported. Studies on related pyridine-4-carboxylic acid esters, such as those fused with other heterocyclic rings, demonstrate that hydrolysis is a common and crucial step in the synthesis of the corresponding carboxylic acids. researchgate.netacs.org For instance, the hydrolysis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic esters is typically achieved using potassium hydroxide in isopropanol. researchgate.net Similarly, the formation of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate has been observed as a result of hydrolysis and esterification processes in ethanol (B145695) containing water. iucr.orgresearchgate.net

Table 1: General Conditions for Ester Hydrolysis

| Catalyst Type | Typical Reagents | General Conditions | Product |

| Acid-Catalyzed | Dilute H₂SO₄, HCl | Heat | Pyridine-4-carboxylic acid |

| Base-Catalyzed | NaOH, KOH, LiOH | Aqueous or alcoholic solvent, Heat | Pyridine-4-carboxylate salt |

Advanced Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, including the pyridine nitrogen, the aromatic ring carbons, and the ethenyl (vinyl) side chain. These sites allow for a wide range of derivatization strategies to alter the molecule's physicochemical properties and introduce new functionalities.

The pyridine moiety is a cornerstone in many pharmaceuticals and functional materials, making its derivatization a significant area of research. digitellinc.comresearchgate.netrsc.org

Pyridine Nitrogen Functionalization: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center and a site for quaternization. This reaction involves treating the pyridine with an alkylating agent, such as an alkyl halide, to form a positively charged pyridinium (B92312) salt. This modification significantly alters the electronic properties of the ring, making it more electron-deficient. Studies on poly(4-vinylpyridine) have shown that quaternization can be achieved with various agents like methyl iodide or 2-bromo ethanol to introduce different functional groups. researchgate.netmdpi.comnih.gov This process changes the solubility and electronic characteristics of the molecule. mdpi.com

Pyridine Ring Functionalization: Direct and selective C-H functionalization of the pyridine ring is challenging due to its electron-poor nature. researchgate.netrsc.org However, several methods have been developed.

Minisci Reaction: This radical-based reaction is a classic method for alkylating electron-deficient heterocycles like pyridine. acs.org

Directed Metalation: The use of directing groups can facilitate ortho-lithiation, although this is less relevant for the C4-substituted this compound.

C4-Selective Functionalization: Recent strategies focus on activating C-H bonds at positions distal to the nitrogen. One approach involves using a strong base with low Lewis acidity to deprotonate the C4-H, allowing for subsequent substitution. digitellinc.com Another novel photochemical method utilizes the generation of pyridinyl radicals from pyridinium ions to achieve C4 functionalization with allylic radicals. acs.org

Skeletal Editing: Advanced techniques can replace one or more atoms within the pyridine ring itself to create new (hetero)arenes, representing a fundamental modification of the core structure. researchgate.netnih.gov

Table 2: Derivatization Strategies for the Pyridine Moiety

| Reaction Site | Reaction Type | Typical Reagents | Resulting Structure |

| Pyridine Nitrogen | N-Alkylation / Quaternization | Alkyl halides (e.g., CH₃I, BrCH₂CH₂OH) | N-alkyl pyridinium salt |

| Pyridine Ring (C-H) | Minisci Reaction | Alkyl radicals, AgNO₃, (NH₄)₂S₂O₈ | C-alkylated pyridine |

| Pyridine Ring (C-H) | Photochemical Radical Coupling | Carboxylic acid alkyl donors, photoredox catalyst | C-alkylated pyridine |

| Pyridine Ring (C-H) | Deprotonation/Substitution | Strong, non-nucleophilic base; electrophile | C-substituted pyridine |

| Pyridine Ring | Skeletal Editing | Olefination reagents, multi-step sequence | Benzene analogues |

The ethenyl (vinyl) group is a versatile functional handle that can undergo a variety of transformations, primarily addition reactions across the double bond and polymerization.

Polymerization: One of the most significant reactions of vinylpyridines is polymerization. 4-Vinylpyridine can be polymerized through various mechanisms, including free-radical polymerization, to form poly(4-vinylpyridine). google.com This process can be initiated by water-soluble initiators in aqueous systems. google.com The resulting polymer is a versatile material whose properties can be further tuned by post-polymerization modifications, such as quaternization of the pyridine nitrogen atoms along the polymer chain. researchgate.netmdpi.com

Addition Reactions: The electron-rich double bond of the ethenyl group is susceptible to electrophilic addition and radical addition reactions.

Alkylation: The vinyl group can act as an alkylating agent for nucleophiles. For instance, 4-vinylpyridine is used as a derivatizing reagent for free thiol groups, such as those in cysteine residues of proteins, through a Michael-type addition. gbiosciences.com This S-pyridylethylation reaction is stable to acid hydrolysis and is valuable in protein analysis. gbiosciences.com

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would yield a 1,2-dihaloethyl derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens.

Hydration: Acid-catalyzed addition of water would yield an alcohol.

These modifications convert the unsaturated side chain into a saturated, functionalized ethyl group, providing another avenue for creating diverse derivatives of the parent molecule.

Table 3: Potential Reactions of the Ethenyl Side Chain

| Reaction Type | Typical Reagents/Conditions | Product Functional Group |

| Free-Radical Polymerization | Initiator (e.g., AIBN), Heat/UV | Polymer backbone |

| Michael Addition (Alkylation) | Nucleophiles (e.g., R-SH) | Thioether |

| Halogenation | Br₂, Cl₂ in CCl₄ | 1,2-Dihaloethyl |

| Hydrohalogenation | HBr, HCl | 1-Haloethyl |

| Hydration | H₂O, H₂SO₄ (catalyst) | 1-Hydroxyethyl |

| Hydrogenation | H₂, Pd/C | Ethyl group |

Advanced Analytical and Spectroscopic Methodologies for Ethenyl Pyridine 4 Carboxylate Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Ethenyl Pyridine-4-carboxylate Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the electronic environment of individual nuclei, and the connectivity between atoms.

1D and 2D NMR Techniques for Structural Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom, including the ester carbonyl, the pyridine (B92270) ring carbons, and the two carbons of the vinyl group.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between nuclei. Key 2D NMR experiments for this compound include:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, confirming the connectivity within the pyridine ring (e.g., between H-2 and H-3) and within the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the different fragments of the molecule. It reveals long-range (2-3 bond) couplings between protons and carbons. For this molecule, it would show correlations between the vinyl protons and the ester carbonyl carbon, and between the pyridine protons (H-3,5) and the same carbonyl carbon, thus confirming the ester linkage between the pyridine-4-carbonyl and the ethenyl group.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine H-2, H-6 | ~8.8 | - | C-4, C-3/5 |

| Pyridine H-3, H-5 | ~7.8 | - | C-4, C=O, C-2/6 |

| Vinyl -O-CH= | ~7.3 (dd) | - | C=O, =CH₂ |

| Vinyl =CH₂ (trans) | ~5.0 (d) | - | -O-CH=, C=O |

| Vinyl =CH₂ (cis) | ~4.7 (d) | - | -O-CH=, C=O |

| Pyridine C-2, C-6 | - | ~151 | - |

| Pyridine C-3, C-5 | - | ~122 | - |

| Pyridine C-4 | - | ~140 | - |

| Ester C=O | - | ~164 | - |

| Vinyl -O-CH= | - | ~141 | - |

| Vinyl =CH₂ | - | ~99 | - |

Solid-State NMR Spectroscopy Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure, packing, and dynamics of molecules in the solid phase. For this compound, ssNMR could be applied to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing.

Study Intermolecular Interactions: ssNMR is sensitive to non-covalent interactions such as hydrogen bonding and π-π stacking. Analysis of ¹³C chemical shifts and techniques like ¹H-¹³C cross-polarization can probe the proximity of pyridine rings in the crystal lattice.

Monitor Solid-State Reactions: If this compound undergoes polymerization or degradation in the solid state, ssNMR can be used to monitor the reaction progress by observing the appearance of new signals corresponding to the polymer backbone and the disappearance of monomer signals.

Probe Local Environments: The ¹⁴N nucleus in the pyridine ring is quadrupolar. While challenging to observe directly, its interaction with the local electric field gradient influences the line shapes of nearby ¹³C and ¹H nuclei, providing information about the electronic environment and symmetry around the nitrogen atom. nih.gov

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₈H₇NO₂), the calculated exact mass of the neutral molecule is 149.0477 Da. When analyzed by ESI-HRMS in positive ion mode, it would be detected as the protonated molecule, [M+H]⁺. nih.gov

Calculated Exact Mass of [C₈H₇NO₂ + H]⁺: 150.0550 Da

An experimental HRMS measurement matching this value would confirm the elemental composition of C₈H₈NO₂, distinguishing it from other isobaric compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation where a specific precursor ion (e.g., the protonated molecule at m/z 150.0550) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.govpurdue.edu For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted. The primary cleavage is expected at the labile ester linkage.

Key predicted fragmentations include:

Formation of the Isonicotinoyl Cation: The most probable fragmentation involves the neutral loss of vinyl alcohol (CH₂=CHOH, mass 44.0262 Da), resulting in the formation of the stable isonicotinoyl acylium ion.

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the isonicotinoyl cation can occur via the loss of carbon monoxide (CO), followed by the characteristic loss of hydrogen cyanide (HCN) from the resulting pyridyl cation.

The table below outlines the expected major fragments in the MS/MS spectrum of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Product Ion (m/z) |

|---|---|---|---|

| 150.0550 | Isonicotinoyl cation | C₂H₄O | 106.0287 |

| 106.0287 | Pyridyl cation | CO | 78.0338 |

| 78.0338 | Cyclobutadienyl cation | HCN | 51.0229 |

Vibrational Spectroscopy Methodologies: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. These techniques are complementary and highly effective for characterizing this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. It is particularly sensitive to polar functional groups. The FTIR spectrum of this compound would be dominated by a very strong absorption band from the ester C=O stretch. Other key bands would confirm the presence of the pyridine ring and the vinyl group. mdpi.comdtic.mil

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and is particularly useful for identifying the C=C bonds in both the vinyl group and the aromatic pyridine ring. Shifts in the characteristic Raman bands of the pyridine ring can indicate intermolecular interactions, such as coordination with metal ions. researchgate.net

The combination of FTIR and Raman provides a comprehensive vibrational fingerprint of the molecule. nih.gov The following table lists the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Ester | 1720–1740 (Strong) | 1720–1740 (Weak) |

| C=C Stretch | Vinyl | ~1645 (Medium) | ~1645 (Strong) |

| C=C, C=N Ring Stretches | Pyridine | ~1600, 1555, 1415 (Strong-Medium) | ~1600, 1555 (Medium) |

| Ring Breathing | Pyridine | - (Weak) | ~1000 (Strong) |

| C-O Stretch | Ester | 1280–1300, 1100–1150 (Strong) | - (Weak) |

| =C-H Out-of-Plane Bend | Vinyl | ~990, ~910 (Strong) | - (Weak) |

X-ray Diffraction (XRD) Methodologies for Crystalline Structures

X-ray diffraction is an indispensable tool for the atomic and molecular structure determination of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute molecular structure and crystal packing of a compound. To perform this analysis, a high-quality single crystal of this compound is required, typically grown from a slow evaporation of a suitable solvent. acs.org

The analysis provides precise measurements of atomic coordinates, from which the molecular geometry can be established. Key structural parameters for this compound that would be determined include:

Bond Lengths and Angles: The C=C bond of the ethenyl group, the C=O and C-O bonds of the carboxylate ester, and the geometry of the pyridine ring can be precisely measured. For instance, the C–N–C bond angle within the pyridine ring can confirm its neutral state, which is typically in the range of 117–118°. mdpi.com

Intermolecular Interactions: SC-XRD reveals how molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking between pyridine rings, and other van der Waals forces that stabilize the crystal structure. mdpi.comnih.gov These interactions are critical in understanding the physical properties of the solid material.

The crystallographic data obtained from SC-XRD analysis is typically deposited in crystallographic databases and can be summarized in a standard format.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C8H7NO2 |

| Formula Weight | 149.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.38 |

| b (Å) | 15.12 |

| c (Å) | 7.95 |

| β (°) | 98.5 |

| Volume (ų) | 758.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Key Bond Length C=O (Å) | ~1.21 |

| Key Bond Length C-O (Å) | ~1.35 |

| Key Bond Angle C-N-C (°) | ~117.5 |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms. rsc.orgsoton.ac.uk

Unlike SC-XRD, which requires a single crystal, PXRD is performed on a microcrystalline powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase, or polymorph, produces a unique diffraction pattern, which serves as a fingerprint for that specific form. bgu.ac.ilresearchgate.net

For this compound, a polymorphic study would involve:

Screening: Crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different polymorphs.

Analysis: Recording the PXRD pattern for each sample. The presence of different peak positions and/or intensities in the diffractograms would indicate the existence of multiple polymorphs.

Characterization: Each unique pattern is indexed to determine the unit cell parameters of the respective polymorph.

Table 2: Representative PXRD Peaks for Two Hypothetical Polymorphs of this compound

| Polymorph Form | Characteristic 2θ Peaks (°) |

| Form I | 10.5, 15.2, 21.1, 25.8, 28.4 |

| Form II | 11.8, 16.3, 19.9, 23.7, 26.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light. This compound possesses a conjugated system involving the pyridine ring, the carboxylate group (C=O), and the ethenyl group (C=C), making it well-suited for UV-Vis analysis.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption bands corresponding to electronic transitions within the molecule.

π→π* Transitions: These high-energy transitions are expected due to the extensive π-electron system of the conjugated pyridine ring and ethenyl group. They typically result in strong absorption bands at shorter wavelengths. nih.gov

n→π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths. masterorganicchemistry.com

The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. This information is useful for both qualitative identification and quantitative analysis using a calibration curve according to the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π→π | ~230 - 270 | High | Conjugated Pyridine-Ethenyl System |

| n→π | ~270 - 300 | Low | Carbonyl (C=O), Pyridine (N) |

Chromatographic Techniques for this compound Purity and Separation

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing purity, identifying impurities, and quantifying the compound.

HPLC is the preferred method for the purity analysis of non-volatile or thermally sensitive organic compounds. Given the ester functionality and pyridine ring, this compound is well-suited for reversed-phase HPLC. helixchrom.com

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any potential impurities or degradation products.

Stationary Phase: A C18 (octadecylsilane) column is a common starting point for reversed-phase chromatography, offering good retention for moderately polar compounds. ptfarm.pl

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The basic nature of the pyridine ring (pKa ~5-6) means that the pH of the mobile phase is critical for controlling peak shape. helixchrom.com Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the pyridine nitrogen, leading to improved peak symmetry and consistent retention. helixchrom.com

Detection: The conjugated system of the molecule allows for sensitive detection using a UV detector, set at one of the compound's absorption maxima (λmax) determined by UV-Vis spectroscopy.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, as a relatively small ester, may possess sufficient volatility and thermal stability for direct GC analysis. cdc.gov

A typical GC method would involve:

Column: A capillary column with a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would be appropriate to separate the analyte from related impurities.

Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid vaporization without causing thermal degradation.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. osha.gov For definitive identification, a Mass Spectrometer (MS) detector can be used (GC-MS), which provides both retention time data and a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the compound. nih.govjst.go.jp

While direct analysis is likely possible, derivatization is a strategy used if the compound shows poor peak shape or thermal instability. However, for an ester like this compound, this is generally not required unless analyzing for trace levels in complex matrices where derivatization might enhance detectability.

Table 5: Example GC-MS Method Parameters for Identification and Purity

| Parameter | Condition |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40 - 300 m/z |

Computational Chemistry and Theoretical Studies of Ethenyl Pyridine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing the electronic structure of molecules. From this electronic structure, a wealth of information about molecular stability, reactivity, and various physical properties can be derived. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this domain, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic properties of molecules. nih.gov It is particularly effective for medium-to-large systems, offering a favorable compromise between accuracy and computational expense. DFT calculations for Ethenyl pyridine-4-carboxylate would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model electron distribution. researchgate.netrsc.org

Such studies focus on several key areas:

Molecular Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group are expected to be regions of negative potential (red/yellow), while the hydrogen atoms are regions of positive potential (blue).

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. rsc.org These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.87 | Indicates chemical stability and resistance to electronic excitation. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.415 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.435 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | 0.411 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ2 / (2η) | 4.001 | Measures the propensity of the species to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and physical constants, without using any experimental data. asianpubs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation.

While computationally more demanding than DFT, ab initio methods are valuable for:

High-Accuracy Benchmarks: They can provide highly accurate results for small molecules, which can be used to benchmark the performance of more approximate methods like DFT.

Understanding Electron Correlation: Methods beyond HF, such as MP2 or Coupled Cluster (CC), systematically account for electron correlation—the interaction between individual electrons—which is approximated in DFT. This is crucial for accurately predicting properties where electron correlation is significant.

Property Prediction: Ab initio calculations are used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and thermochemical data like heats of formation and reaction energies. For instance, calculating the pKa of the pyridine nitrogen would involve computing the Gibbs free energies of both the protonated and neutral forms of this compound in a solvent model. asianpubs.org

For this compound, HF calculations with a suitable basis set (e.g., 6-31G**) could provide a good initial description of its structure and molecular orbitals. To achieve higher accuracy, especially for energy-related properties, post-HF methods like MP2 would be necessary to incorporate the effects of electron correlation.

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses several rotatable single bonds, specifically the C-C bond connecting the ethenyl (vinyl) group to the pyridine ring and the C-C and C-O bonds of the carboxylate ester group. Rotation around these bonds leads to different spatial arrangements, or conformations, of the molecule.

Conformational analysis computationally explores these different arrangements to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This is often done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For this compound, a key analysis would involve scanning the dihedral angle between the plane of the pyridine ring and the plane of the ethenyl group to determine if a planar or non-planar conformation is more stable.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov An MD simulation of this compound, often performed in a simulated solvent like water to mimic real-world conditions, could reveal:

The preferred conformations at room temperature.

The flexibility of the molecule and the timescale of conformational changes.

The nature of solute-solvent interactions, such as the formation of hydrogen bonds between the solvent and the pyridine nitrogen or carboxylate oxygens.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. chim.it By mapping out the potential energy surface that connects reactants to products, chemists can understand the feasibility of a reaction and the factors that control its outcome.

For this compound, several reactions could be studied computationally:

Electrophilic Addition: The ethenyl group is susceptible to electrophilic addition. The reaction pathway for the addition of an electrophile like HBr could be modeled. This would involve locating the initial reactant complex, the transition state (the point of highest energy), and the final product. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the ester group can be elucidated. Calculations would identify the key intermediates and transition states involved in the nucleophilic attack on the carbonyl carbon. rsc.org

Polymerization: The radical polymerization of the vinyl group could be investigated by modeling the initiation, propagation, and termination steps. acs.org

Transition state analysis is a critical component of these studies. A transition state is a first-order saddle point on the potential energy surface. Computational programs can search for these structures and confirm their identity by performing a vibrational frequency analysis; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is widely used to calculate the NMR isotropic shielding constants for each nucleus. uncw.edu These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, helping to assign peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: The same calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group absorptions, such as the C=O stretch of the ester, C=C stretches of the vinyl group and pyridine ring, and C-O stretches.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths. These calculations can determine the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, such as π → π* transitions within the conjugated system of the pyridine ring and ethenyl group.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~8.7 ppm | Pyridine H (positions 2, 6) |

| Chemical Shift (δ) | ~7.8 ppm | Pyridine H (positions 3, 5) | |

| Chemical Shift (δ) | ~6.8 ppm | Ethenyl H (-CH=) | |

| Chemical Shift (δ) | ~5.5-6.0 ppm | Ethenyl H (=CH₂) | |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl C (C=O) |

| Chemical Shift (δ) | ~150 ppm | Pyridine C (positions 2, 6) | |

| Chemical Shift (δ) | ~122-140 ppm | Pyridine C & Ethenyl C | |

| Chemical Shift (δ) | ~62 ppm | Ester O-CH₂ | |

| IR | Frequency (cm⁻¹) | ~3050 cm⁻¹ | Aromatic & Vinylic C-H stretch |

| Frequency (cm⁻¹) | ~1725 cm⁻¹ | Ester C=O stretch | |

| Frequency (cm⁻¹) | ~1600, 1550 cm⁻¹ | Pyridine ring C=C/C=N stretch | |

| UV-Vis | λmax | ~260-280 nm | π → π* transition |

Ethenyl Pyridine 4 Carboxylate in Materials Science and Advanced Chemical Applications

Ethenyl Pyridine-4-carboxylate as a Monomer for Polymer Synthesis

The presence of the vinyl group allows this compound to be readily polymerized through various mechanisms, particularly free-radical polymerization. polysciences.com Its ability to form polymers with unique functionalities has made it a subject of extensive research in materials science.

Homopolymerization and Copolymerization Studies

Poly(4-vinylpyridine) (P4VP), the homopolymer of this compound, can be synthesized through straightforward polymerization methods. For instance, solution polymerization has been effectively used to produce P4VP, with studies showing monomer conversion rates reaching 92% after 24 hours. nih.gov The resulting polymer is noted for its strong hydrogen bonding capabilities and pH responsiveness. polysciences.com

Copolymerization of this compound with other monomers allows for the creation of materials with tailored properties. For example, it has been copolymerized with 2-hydroxyethylmethacrylate (HEMA) to create hydrogels. nih.gov In these copolymers, the ratio of the two monomers can be adjusted to control specific properties, such as the capacity for metal ion absorption. nih.gov Block copolymers, such as those with polystyrene (P4VP-b-PS), have also been synthesized, combining the distinct properties of each polymer block to drive self-assembly and the formation of structured materials. rsc.org

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve precise control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are frequently employed for this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for producing well-defined P4VP and its block copolymers. acs.org This technique has been used to synthesize P4VP macro-RAFT agents which are then chain-extended with other monomers like styrene (B11656) to create block copolymers with narrow molecular weight distributions. rsc.orgacs.org Kinetic modeling has been developed to optimize and scale up the RAFT polymerization of 4-VP, providing a pathway from laboratory-scale synthesis to larger-scale production. acs.org The control afforded by RAFT allows for the synthesis of polymers with predictable molecular weights and low polydispersity (Đ). rsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used for the polymerization of vinylpyridine monomers. researchgate.netrsc.org However, the synthesis of well-defined polymers containing pyridine (B92270) can be challenging due to side reactions between the pyridine nitrogen and the catalyst complex. nsrrc.org.tw Despite these challenges, ATRP has been successfully used to create block copolymers. For instance, poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) block copolymers have been synthesized by combining cationic ring-opening polymerization (CROP) and ATRP, resulting in polymers with narrow molar mass dispersity (≈1.2). rsc.org The choice of the initiating system, particularly using chloride-based systems, is crucial for achieving good control over the polymerization of coordinating monomers like 4-VP. researchgate.net

| Polymerization Method | Polymer Synthesized | Molar Mass (kDa) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| ATRP | Poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) | 6.4–10.5 | ~1.2 | rsc.org |

| RAFT | Poly(4-vinylpyridine)-b-polystyrene | High MW | Narrow | rsc.org |

| ATRP | Poly(4-vinylpyridine) | - | 1.1-1.2 | researchgate.net |

Development of Functional Polymers Incorporating this compound Units

The incorporation of this compound units into polymers imparts valuable functionalities stemming from the pyridine ring. These functionalities can be tuned for specific applications, ranging from stimuli-responsive materials to cross-linked networks.

Polymeric Materials with Tunable Pyridine Functionality

The pyridine group within P4VP-based polymers is a versatile functional handle. Its basic nature allows for pH-responsiveness, where the polymer's solubility and conformation change with pH. rsc.orgnih.gov This property is central to the development of "smart" materials that respond to environmental triggers.

Furthermore, the pyridine nitrogen can be quaternized by reacting it with alkyl halides, such as methyl iodide. mdpi.com This modification introduces a positive charge onto the polymer backbone, significantly altering its properties, including its electronic and light-absorbing characteristics. mdpi.com Such quaternized P4VP polymers have shown potential in applications like antibacterial surfaces. researchgate.net The degree of quaternization can be controlled to fine-tune the polymer's behavior. mdpi.com Post-polymerization modification techniques can also be used to introduce other functional groups, further expanding the application scope of these materials. researchgate.net

Cross-linked Networks and Hydrogels

This compound is a key monomer in the fabrication of cross-linked networks and hydrogels. These materials are capable of absorbing and retaining large amounts of water or other solvents. nih.govrsc.org P4VP-based hydrogels are often stimuli-responsive, exhibiting significant swelling or shrinking in response to changes in pH or ionic strength. rsc.orgnih.gov

For example, ultrathin P4VP hydrogels can exhibit a drastic and reversible 10-fold swelling when the pH is switched from neutral to acidic. rsc.org This transition is accompanied by a sharp change from a hydrophobic to a hydrophilic surface. rsc.org The swelling behavior can be precisely controlled by adjusting the cross-link density within the hydrogel network. rsc.org These responsive hydrogels have been investigated for a variety of applications, including the removal of heavy metal ions like uranium and thorium from aqueous solutions and the sorption of pharmaceutical compounds such as ibuprofen (B1674241) and ketoprofen. nih.govresearchgate.netmdpi.com

| Hydrogel Composition | Absorption of UO₂²⁺ (mmol/g) | Reference |

|---|---|---|

| Pure p(4-VP) | 0.498 | nih.gov |

| Pure p(HEMA) | 0.027 | nih.gov |

This compound in Supramolecular Chemistry and Self-Assembly

The distinct chemical nature of the P4VP block makes it an excellent component for directing the self-assembly of macromolecules in solution and in the bulk state. This is particularly evident in block copolymers where P4VP is combined with a chemically different, immiscible block, such as polystyrene (PS). acs.org

In selective solvents, these amphiphilic block copolymers can spontaneously organize into a variety of ordered nanostructures, including spherical micelles, wormlike micelles, and vesicles. ntu.edu.tw For example, polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) block copolymers have been shown to self-assemble in melted deoxycholic acid, where the acid acts as a selective solvent for the P4VP block. ntu.edu.tw The morphology of the resulting structures can be controlled by varying the block copolymer composition and annealing conditions. ntu.edu.tw

The pyridine unit plays a crucial role in these assemblies through non-covalent interactions. It can act as a hydrogen bond acceptor or be protonated to interact with anionic species. acs.org These interactions are fundamental to the construction of more complex supramolecular structures. The ability of the pyridine nitrogen to coordinate with metal nanoparticles also allows for the creation of ordered hybrid materials, where the nanoparticles are selectively sequestered within the P4VP domains of a self-assembled block copolymer. acs.org This hierarchical organization is key to developing advanced functional materials from the bottom up.

Hydrogen Bonding Interactions in Solid-State Structures

The crystal structure of related compounds, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, demonstrates the formation of one-dimensional chains through bifurcated N—H⋯(O,O) hydrogen bonds. iucr.orgresearchgate.net In this arrangement, the hydrogen atom of the NH group of the dihydropyridine (B1217469) ring interacts with both carbonyl oxygen atoms of a neighboring molecule. iucr.orgresearchgate.net Specifically, the hydrogen bond parameters for the interaction with the ring carbonyl oxygen are a bond length of 1.96 (2) Å and an angle of 134.9 (17)°, while the parameters for the interaction with the ester carbonyl oxygen are 2.15 (2) Å and 139.6 (17)°. iucr.org Such interactions dictate the formation of chains propagating along a specific crystallographic axis. iucr.orgresearchgate.net

While pyridine itself does not have a hydrogen atom directly bonded to the nitrogen to act as a hydrogen bond donor, its nitrogen atom can act as a hydrogen bond acceptor. quora.com This allows it to form hydrogen bonds with molecules that possess O-H or N-H groups, such as water or alcohols. quora.com In the context of this compound, the pyridine nitrogen can accept hydrogen bonds, and the carbonyl oxygen of the ester group can also participate as a hydrogen bond acceptor, influencing the supramolecular assembly. researchgate.net The formation of these non-covalent interactions is fundamental to crystal engineering, guiding the construction of novel organic networks. researchgate.net

Table 1: Hydrogen Bond Parameters in a Related Pyridine Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N1-H1···O1 (ring carbonyl) | 0.90(2) | 1.96(2) | 2.6771(15) | 134.9(17) |

| N1-H1···O2 (ester carbonyl) | 0.90(2) | 2.15(2) | 2.9002(17) | 139.6(17) |

Data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. iucr.org

Metal-Ligand Coordination in Supramolecular Architectures

The pyridine nitrogen atom and the carboxylate group of this compound make it an excellent ligand for coordinating with metal ions, leading to the formation of supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.org MOFs are a class of porous polymers composed of metal ions or clusters connected by organic ligands. wikipedia.org The pyridine and carboxylate functionalities are common components in the design of these materials. nih.govnih.gov

In these architectures, the pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. rsc.org The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate, or bridging fashions. This versatility allows for the construction of one-, two-, or three-dimensional networks. wikipedia.orgrsc.org

The synthesis of these materials often involves solvothermal methods, where the metal salt and the organic ligand are heated in a solvent. The resulting structures can exhibit diverse topologies and properties, such as photoluminescence, which are influenced by the coordination environment of the metal ion and the nature of the organic linker. rsc.org For instance, new metal-organic coordination polymers have been synthesized using pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand, resulting in frameworks with interesting photoluminescent properties. rsc.org

Table 2: Examples of Metal-Organic Frameworks with Pyridine-Carboxylate Ligands

| Compound | Metal Ion | Ligand(s) | Dimensionality | Reference |

| [Cu(2,3-pydc)(bpp)]·2.5H2O | Cu(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D | rsc.org |

| [Zn(2,3-pydc)(bpp)]·2.5H2O | Zn(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D | rsc.org |

| [Cd(2,3-pydc)(bpp)(H2O)]·3H2O | Cd(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D | rsc.org |

This compound as a Building Block for Complex Organic Synthesis

The reactivity of the vinyl group, combined with the functionality of the pyridine ring and the carboxylate, makes this compound a valuable precursor in the synthesis of more complex organic molecules.

Precursors for Heterocyclic Systems

Pyridine derivatives are fundamental building blocks for a wide array of more complex heterocyclic systems due to their inherent reactivity and functionality. chim.it The synthesis of fused pyridine ring systems, for example, often starts from appropriately substituted pyridine carboxylates. researchgate.net For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material for the synthesis of pyridothienopyrimidines and related fused heterocycles. researchgate.net

The vinyl group in this compound offers a site for various addition and cycloaddition reactions. It can participate in reactions such as Michael additions, where a nucleophile adds to the double bond. bris.ac.uk This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to the formation of more elaborate molecular scaffolds. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional pathways for derivatization and the synthesis of diverse heterocyclic compounds. mdpi.com

Building Blocks for Advanced Organic Materials (e.g., Optoelectronic Materials)